A Technical Guide to 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: A Fluorinated Building Block for Advanced Drug Discovery
A Technical Guide to 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: A Fluorinated Building Block for Advanced Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated building block with significant potential in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of fluorinated compounds to enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic candidates.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical and pharmacokinetic properties. 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS Number: 1153759-00-2) is a valuable bifunctional molecule that combines a reactive hydroxyl group and a metabolically robust trifluoroethyl amide moiety.[1] This unique structure makes it an attractive starting material for the synthesis of more complex molecules with improved therapeutic profiles. This guide details the properties, a plausible synthetic route, and the potential applications of this compound in modern drug discovery.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1153759-00-2 | [2] |
| Molecular Formula | C₄H₆F₃NO₂ | [1][2] |
| Molecular Weight | 157.09 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Storage Temperature | Room Temperature | [1][2] |
Safety Information:
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Proposed Synthetic Pathway: Amide Coupling
The reaction proceeds via the activation of the carboxylic acid group of glycolic acid by a coupling agent, followed by nucleophilic attack by the amine group of 2,2,2-trifluoroethylamine.
Caption: Proposed synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide.
Detailed Experimental Protocol
This protocol is a general guideline based on standard amide coupling procedures.[3] Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve the best results.
Materials:
-
Glycolic acid
-
2,2,2-Trifluoroethylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of glycolic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.
-
Slowly add 2,2,2-trifluoroethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide.
Causality of Experimental Choices:
-
Coupling Agent: HATU and EDC are commonly used peptide coupling reagents that efficiently activate carboxylic acids for amidation with minimal side reactions.[3]
-
Base: DIEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, facilitating its nucleophilic attack.[3]
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.
-
Workup: The aqueous workup is designed to remove the coupling agent byproducts, unreacted starting materials, and the solvent.
Applications in Drug Development
The incorporation of the trifluoroethyl group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[4][5] The presence of the hydroxyl group in 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide provides a convenient handle for further chemical modifications, allowing for its integration into larger, more complex molecules.
A Versatile Scaffold for Bioactive Molecules
This building block can be utilized in the synthesis of a variety of therapeutic agents. The hydroxyl group can be functionalized to introduce other pharmacophoric features or to link the molecule to other scaffolds. For instance, it can be used in the synthesis of:
-
Enzyme Inhibitors: The trifluoroethyl amide moiety can mimic a peptide bond, making it a suitable component for the design of protease and other enzyme inhibitors. The hydroxyl group can be used to form key hydrogen bonding interactions within the active site of the target enzyme.
-
Novel Heterocyclic Systems: The hydroxyl group can serve as a precursor for cyclization reactions to form novel heterocyclic compounds, a common feature in many approved drugs.
-
PROTACs and Molecular Glues: The hydroxyl group can be used as an attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
The use of fluorinated building blocks like 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a key strategy in modern drug discovery to improve the "drug-like" properties of new chemical entities.[6][7][8]
Conclusion
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a valuable and versatile fluorinated building block for the synthesis of advanced drug candidates. Its unique combination of a reactive hydroxyl group and a metabolically stable trifluoroethyl amide makes it an attractive starting material for the development of novel therapeutics with enhanced pharmacokinetic and pharmacodynamic properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its broader application in the research and development of next-generation medicines.
References
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385291. [Link]
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]
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Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
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MySkinRecipes. 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide. [Link]
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MySkinRecipes. 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide. [Link]
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